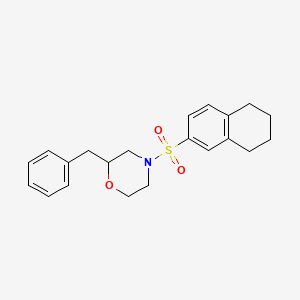

2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a tetrahydronaphthalen-2-yl group, which is a type of polycyclic aromatic hydrocarbon .

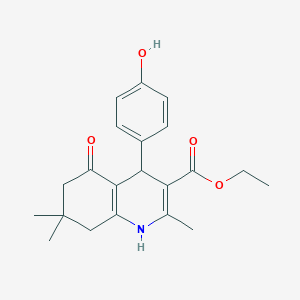

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The morpholine ring provides a polar, basic character to the molecule, while the tetrahydronaphthalen-2-yl group is a large, hydrophobic moiety .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The morpholine ring could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (morpholine ring) and nonpolar (tetrahydronaphthalen-2-yl group) regions could give the compound unique solubility properties .科学的研究の応用

Anticancer Activities

Compounds structurally related to 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine have shown promising results in anticancer evaluations. Specifically, derivatives of 1,4‐Naphthoquinones containing a Phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7, by inducing apoptosis and cell cycle arrest at the G1 phase. The effectiveness of these compounds underscores their potential as agents against a variety of cancer types (Ravichandiran et al., 2019).

Modulation of Antibiotic Activity

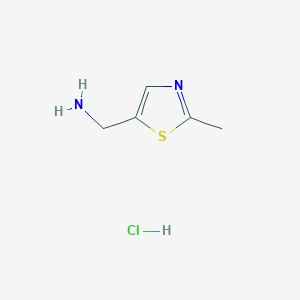

Research on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi revealed that this compound, while showing high minimum inhibitory concentration (MIC) values, could significantly enhance the effectiveness of other antibiotics. This suggests its utility in overcoming antibiotic resistance, particularly in treating infections caused by multi-resistant strains (Oliveira et al., 2015).

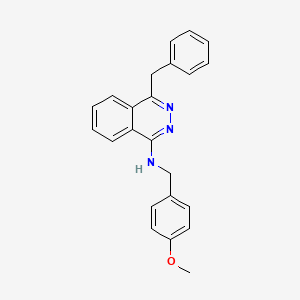

Development of Retinoid X Receptor (RXR)-Selective Agonists

In the realm of receptor-targeted therapies, analogues of bexarotene, a compound structurally similar to the subject molecule, have been synthesized and evaluated for selective RXR agonism. These studies aim to develop therapeutic agents with minimized side effects by enhancing selectivity for RXR, highlighting the compound's role in innovative cancer treatments (Heck et al., 2016).

Synthesis and Characterization in Organic Chemistry

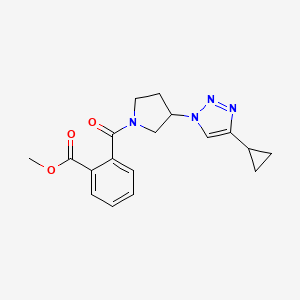

The unexpected reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholine, leading to benzo[b]thiophene 1,1-dioxides, underscores the compound's relevance in synthesizing novel organic materials. Such reactions offer insights into the synthesis of new chemical entities with potential applications in material science and drug development (Luo et al., 2015).

Green Chemistry and Biodegradability

Investigations into the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids demonstrate the compound's applicability in developing environmentally friendly solvents. Such studies are crucial for advancing green chemistry by creating substances that are less harmful and more biodegradable, supporting sustainable practices in chemical manufacturing (Pernak et al., 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-benzyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c23-26(24,21-11-10-18-8-4-5-9-19(18)15-21)22-12-13-25-20(16-22)14-17-6-2-1-3-7-17/h1-3,6-7,10-11,15,20H,4-5,8-9,12-14,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLLQXMVHSHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)

![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)

![3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404457.png)

![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)

![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)